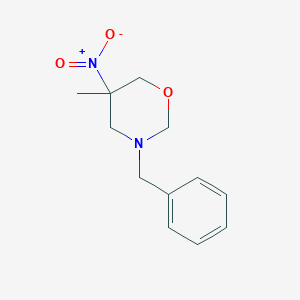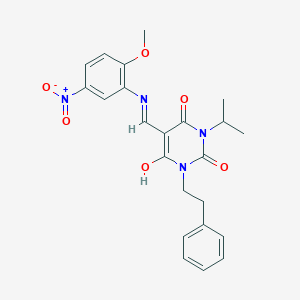
2-(4-chlorophenyl)-5-nitro-1H-benzimidazole
Overview
Description
GABAA receptor agent 1 is a compound that interacts with the GABAA receptor, a type of receptor in the central nervous system that mediates inhibitory neurotransmission. The GABAA receptor is a ligand-gated ion channel that, when activated by the neurotransmitter gamma-aminobutyric acid (GABA), allows chloride ions to enter the neuron, leading to hyperpolarization and inhibition of neuronal activity .
Scientific Research Applications
GABAA receptor agent 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of GABAA receptor ligands.
Biology: Used to investigate the role of GABAA receptors in various physiological processes.
Medicine: Potential therapeutic agent for the treatment of disorders such as epilepsy, anxiety, and insomnia.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
GABAA receptor agent 1 exerts its effects by binding to the GABAA receptor at specific sites, leading to the opening of chloride ion channels. This results in an influx of chloride ions into the neuron, causing hyperpolarization and inhibition of neuronal activity. The molecular targets include the alpha, beta, and gamma subunits of the GABAA receptor, which are critical for its function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GABAA receptor agent 1 typically involves the preparation of the core structure followed by the introduction of functional groups that enhance its binding affinity and selectivity for the GABAA receptor. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile to form the desired compound.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form an amine.
Cyclization Reactions: These reactions involve the formation of a ring structure, which is a common feature in many GABAA receptor agents.
Industrial Production Methods
Industrial production of GABAA receptor agent 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
GABAA receptor agent 1 undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen or the removal of hydrogen to form oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen to form reduced products.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds also bind to the GABAA receptor and enhance its inhibitory effects.
Barbiturates: Another class of compounds that interact with the GABAA receptor to produce sedative and anxiolytic effects.
Neurosteroids: Endogenous compounds that modulate GABAA receptor activity.
Uniqueness
GABAA receptor agent 1 is unique in its specific binding affinity and selectivity for certain subunits of the GABAA receptor, which may result in distinct pharmacological effects compared to other similar compounds .
properties
IUPAC Name |
2-(4-chlorophenyl)-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXNOHLXULKUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279614 | |
| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1571-87-5 | |
| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-5-nitrobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601279614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dichloroanilino)methylene]-1-methyl-3-(2-methyl-2-propenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B429376.png)


![5-{[(3-chloropropyl)amino]methylene}-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429383.png)
![5-[(2,4-dichloroanilino)methylene]-1-(2-furylmethyl)-3-isopropyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429386.png)
![5-[(4-acetylanilino)methylene]-1-methyl-3-(2-methyl-2-propenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B429387.png)
![1-(2-furylmethyl)-3-isopropyl-5-[(2,4,5-trichloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429388.png)
![5-[4-(dimethylamino)benzylidene]-1-isopropyl-3-(2-phenylethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B429391.png)
![2-acetyl-1H-benzo[f]chromen-1-one](/img/structure/B429393.png)
![Ethyl 2-{[(ethoxycarbonyl)amino]carbonyl}-3-(4-toluidino)acryloylcarbamate](/img/structure/B429394.png)

![ethyl 2-cyano-3-[3-(N-{4-nitrophenyl}ethanehydrazonoyl)anilino]acryloylcarbamate](/img/structure/B429399.png)
![Ethyl 3-(3-bromoanilino)-2-{[(ethoxycarbonyl)amino]carbonyl}acryloylcarbamate](/img/structure/B429402.png)
![5-{[(2-chloropyridin-3-yl)amino]methylene}-1,3-dicyclohexylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B429403.png)